molecular formula C14H18ClNO3 B1430832 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride CAS No. 1461707-61-8

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride

Cat. No.: B1430832
CAS No.: 1461707-61-8
M. Wt: 283.75 g/mol
InChI Key: XKBQNWCBQHATEY-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17NO3Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • CAS Number : 1461707-61-8

These properties make it a suitable candidate for various chemical reactions and biological interactions.

Anticancer Activity

Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. Specifically, studies have suggested that the incorporation of the piperidine moiety enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride have shown promise in inhibiting tumor growth in preclinical models .

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Some studies have indicated that benzodioxine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine component could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Antimicrobial Properties

There is evidence suggesting that similar compounds exhibit antimicrobial activity against a range of pathogens. The unique structure of this compound may contribute to its effectiveness in combating bacterial and fungal infections .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxine-piperidine compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that one derivative exhibited over 70% inhibition of cell proliferation at a concentration of 10 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

A research group investigated the neuroprotective effects of benzodioxine derivatives in an animal model of Parkinson's disease. The study found that administration of the compound resulted in significant improvement in motor functions and a reduction in neuroinflammation markers compared to control groups. This suggests a promising avenue for developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzodioxine derivatives

  • Carbonyl-containing compounds

Uniqueness: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring and a benzodioxine moiety. This combination imparts distinct chemical and biological properties to the compound, making it suitable for various applications.

Biological Activity

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride (CAS No. 1461707-61-8) is a synthetic compound characterized by its unique benzodioxine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H18ClNO3
  • Molecular Weight : 283.75 g/mol
  • Melting Point : 60-62 °C
  • CAS Registry Number : 1461707-61-8

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may function as a microtubule-targeting agent (MTA), which can disrupt microtubule dynamics and induce cell death in cancer cells.

Key Mechanisms:

  • Microtubule Disruption : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Induction of Apoptosis : It promotes apoptotic pathways in various cancer cell lines, including solid tumors and hematological malignancies.
  • Autophagy Inhibition : It has been shown to impair autophagosome-lysosome fusion, enhancing the apoptotic effects in certain contexts.

Biological Activity Overview

Research studies have highlighted the following biological activities associated with this compound:

Biological ActivityDescription
Anticancer Activity Induces apoptosis in various cancer cell lines; effective against chronic lymphocytic leukemia (CLL) cells.
Autophagy Modulation Acts as an autophagy inhibitor, potentially enhancing the efficacy of other chemotherapeutic agents.
Microtubule Targeting Disrupts microtubule dynamics, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

  • Study on Hematological Cancers :
    • A study demonstrated that this compound effectively induced apoptosis in CLL cells. The treatment led to significant reductions in cell viability and induced markers of apoptosis such as caspase activation .
  • Solid Tumor Cell Lines :
    • In experiments involving solid tumor models, the compound exhibited potent cytotoxicity by disrupting microtubule formation, which was correlated with increased apoptotic signaling pathways .
  • Combination Therapies :
    • Research indicated that combining this compound with autophagy inhibitors enhanced its anticancer effects, suggesting a synergistic potential that could be explored for therapeutic applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQNWCBQHATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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